molecular formula C24H23ClN4O4S B11424084 N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11424084
M. Wt: 499.0 g/mol
InChI Key: QBVCCLGXGYGOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced by reacting the quinoxaline derivative with 5-chloro-2,4-dimethoxyaniline in the presence of a suitable catalyst.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s quinoxaline core is known for its antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals targeting specific diseases.

Medicine

In medicine, derivatives of this compound may serve as potential drug candidates due to their ability to interact with biological targets such as enzymes and receptors.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications. Additionally, the sulfonamide group can inhibit specific enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-ethylbenzenesulfonamide
  • N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 5-chloro-2,4-dimethoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H23ClN4O4S

Molecular Weight

499.0 g/mol

IUPAC Name

N-[3-(5-chloro-2,4-dimethoxyanilino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H23ClN4O4S/c1-14-5-8-16(9-6-14)34(30,31)29-24-23(27-19-11-15(2)7-10-18(19)26-24)28-20-12-17(25)21(32-3)13-22(20)33-4/h5-13H,1-4H3,(H,26,29)(H,27,28)

InChI Key

QBVCCLGXGYGOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)C)N=C2NC4=CC(=C(C=C4OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.